molecular formula C10H15F2NO2 B2696214 tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate CAS No. 2228376-48-3

tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate

Cat. No.: B2696214
CAS No.: 2228376-48-3
M. Wt: 219.232
InChI Key: ZFYQZPJSQWISPF-UHFFFAOYSA-N
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Description

tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate is an organic compound that features a tert-butyl group, a difluorocyclopropene ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate typically involves the following steps:

    Formation of the difluorocyclopropene ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.

    Introduction of the tert-butyl group: This step involves the use of tert-butyl alcohol or a tert-butyl halide in the presence of a base to form the tert-butylated intermediate.

    Carbamate formation: The final step involves the reaction of the intermediate with methyl isocyanate or a similar reagent to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropene derivatives, while reduction could produce difluorocyclopropane derivatives.

Scientific Research Applications

tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The difluorocyclopropene ring and carbamate group may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective properties.

    Difluorocyclopropane derivatives: Compounds with similar structural features but different functional groups.

    Methyl carbamate: Another related compound with a simpler structure.

Uniqueness

tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate is unique due to the combination of its tert-butyl group, difluorocyclopropene ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYQZPJSQWISPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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